molecular formula C14H20O2S B14212095 1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene CAS No. 624726-90-5

1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene

Cat. No.: B14212095
CAS No.: 624726-90-5
M. Wt: 252.37 g/mol
InChI Key: BIGPBOKVOHLOIH-UHFFFAOYSA-N
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Description

1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene is an organic compound with the molecular formula C14H20O2S It is characterized by the presence of a sulfonyl group attached to a hept-2-ene chain and a methyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene typically involves the reaction of hept-2-ene with sulfonyl chloride in the presence of a base. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or chloroform

    Base: Triethylamine or pyridine

    Temperature: Room temperature to 0°C

    Reaction Time: Several hours to overnight

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of corresponding alcohols.

    Substitution: The sulfonyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to participate in various biochemical reactions, potentially inhibiting or activating certain enzymes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(Hept-2-ene-1-sulfonyl)-4-methylbenzene can be compared with other similar compounds, such as:

    1-(Hept-2-ene-1-sulfonyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a methyl group.

    1-(Hept-2-ene-1-sulfonyl)-4-chlorobenzene: Contains a chlorine atom instead of a methyl group.

    1-(Hept-2-ene-1-sulfonyl)-4-nitrobenzene: Contains a nitro group instead of a methyl group.

Properties

CAS No.

624726-90-5

Molecular Formula

C14H20O2S

Molecular Weight

252.37 g/mol

IUPAC Name

1-hept-2-enylsulfonyl-4-methylbenzene

InChI

InChI=1S/C14H20O2S/c1-3-4-5-6-7-12-17(15,16)14-10-8-13(2)9-11-14/h6-11H,3-5,12H2,1-2H3

InChI Key

BIGPBOKVOHLOIH-UHFFFAOYSA-N

Canonical SMILES

CCCCC=CCS(=O)(=O)C1=CC=C(C=C1)C

Origin of Product

United States

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